
3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
The compound "3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid" is a derivative of the pyrazole family, which is known for its diverse biological activities and potential applications in pharmaceutical chemistry. Pyrazole derivatives are often synthesized for their potential use as intermediates in the preparation of more complex compounds with therapeutic properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various routes. A novel synthesis approach for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are closely related to the compound , has been developed. This method involves a two-step process starting from potassium tricyanomethanide and features a selective Sandmeyer reaction, providing a more versatile synthesis pathway than previously available .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods, have been used to investigate the optimized molecular structure and vibrational frequencies of pyrazole derivatives. For instance, the study of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide provides insights into the molecular stability, electron density distribution, and bond lengths, which are relevant to understanding the structure of similar pyrazole compounds .
Chemical Reactions Analysis
Pyrazole derivatives undergo various functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid can be converted into its corresponding carboxamide through the reaction with 2,3-diaminopyridine. The reaction mechanisms and the structures of the synthesized compounds have been examined both spectroscopically and theoretically .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as tert-butyl, chloro, and methyl groups can affect the molecule's reactivity, stability, and hydrogen bonding capabilities. For example, the crystal structures of various pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have been determined, revealing insights into intermolecular interactions and the impact of non-valence interactions on molecular geometries . Additionally, the formation of hydrogen-bonded chains and aggregates in certain pyrazole derivatives highlights the importance of hydrogen bonding in determining the physical properties of these compounds .
Applications De Recherche Scientifique
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
This compound has been utilized in the synthesis of fluorinated pyrazole-4-carboxylic acids through acylation and subsequent reactions with alkyl hydrazines. The target fluorinated compounds are obtained on a multigram scale, indicating its significance in the development of new fluorine-containing molecules with potential applications in medicinal chemistry and agrochemistry (Iminov et al., 2015).
Development of Antifungal and Antimycobacterial Agents
In another study, the compound was part of a series that underwent condensation reactions to produce amides with antimycobacterial, antifungal, and photosynthesis-inhibiting activities. This highlights its role in the development of new chemical entities with biological activities (Doležal et al., 2006).
Reactivity Studies for Heterocyclic Compound Synthesis
Reactivity studies involving 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid have led to the synthesis of novel heterocyclic compounds. These studies provide insights into the compound's potential for generating new molecules with various applications, including material science and pharmaceuticals (Mironovich & Shcherbinin, 2014).
Investigation of Regioselectivity in Organic Synthesis
Research has also explored the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, demonstrating the compound's utility in studying reaction mechanisms and regioselectivity. This is crucial for designing synthetic routes to target molecules more efficiently (Martins et al., 2012).
Utilization in Pyrazole Protecting Group Strategies
Additionally, the compound has been employed in the development of pyrazole protecting group strategies, showcasing its versatility in synthetic organic chemistry and potential applications in protecting group chemistry (Pollock & Cole, 2014).
Safety and Hazards
When handling “3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid”, it should be treated as an organic compound. Protective gloves and goggles should be worn. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizers and strong acids or bases. If contact with skin or eyes occurs, rinse immediately with plenty of water and seek medical help .
Propriétés
IUPAC Name |
5-tert-butyl-4-chloro-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)7-5(10)6(8(13)14)12(4)11-7/h1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNMMQXAXFGQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1Cl)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


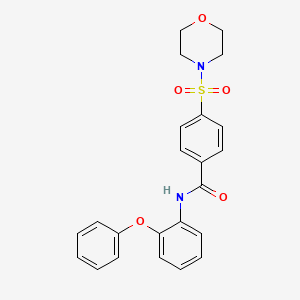
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)
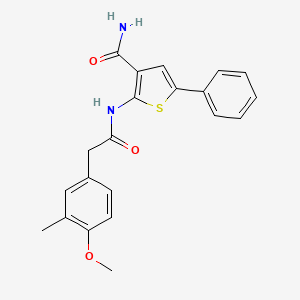

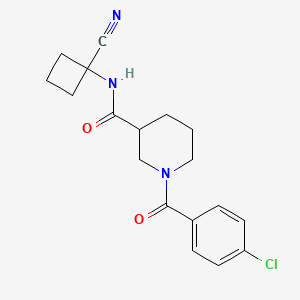

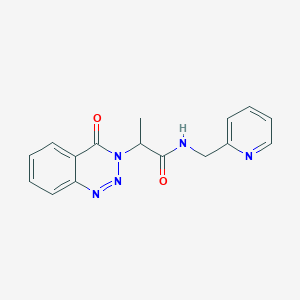
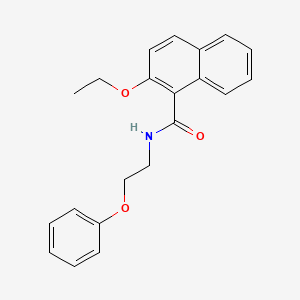
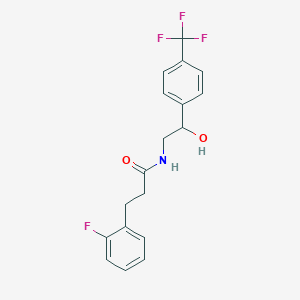
![[5-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2505324.png)
![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505325.png)
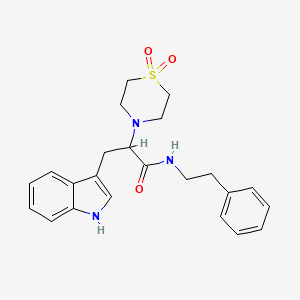
![2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505328.png)